N-acetylneuraminic acid, the building block of NeuAc(alpha2-8)NeuAc, is derived from sialic acids, which are a family of nine-carbon sugars that are commonly found at the terminal positions of glycan chains on cell surfaces. These sugars are synthesized primarily in the liver and are incorporated into various biomolecules throughout the body.
NeuAc(alpha2-8)NeuAc belongs to the class of sialic acids, which are negatively charged monosaccharides. It is classified under oligosaccharides due to its structure comprising multiple sugar units linked together. This compound is particularly noted for its role in forming polysialic acid chains that are involved in cell recognition and adhesion.
The synthesis of NeuAc(alpha2-8)NeuAc can be achieved through enzymatic methods or chemical synthesis. The enzymatic approach typically involves the use of alpha-N-acetylneuraminate alpha-2,8-sialyltransferase, an enzyme that catalyzes the transfer of N-acetylneuraminic acid to an acceptor molecule to form the alpha-2,8 linkage.
The molecular structure of NeuAc(alpha2-8)NeuAc consists of two N-acetylneuraminic acid units linked by an alpha-2,8 bond. Each unit has a carboxylic acid group that contributes to its negative charge at physiological pH.
NeuAc(alpha2-8)NeuAc participates in various biochemical reactions, primarily involving glycosylation processes where it acts as a donor or acceptor for sialic acid residues.
The mechanism of action of NeuAc(alpha2-8)NeuAc is primarily related to its role in cell-cell interactions and signaling pathways. It enhances cell adhesion through interactions with specific receptors on neighboring cells.
Research indicates that polysialic acids containing NeuAc(alpha2-8)NeuAc are crucial for neuronal development and plasticity. They modulate synaptic connections and are involved in immune responses by preventing recognition by sialic acid-binding lectins.
NeuAc(alpha2-8)NeuAc has several important applications in scientific research:
Ganglioside D3 synthase (ST8Sialyltransferase I; ST8Sia I) is the primary enzyme governing NeuAc(α2-8)NeuAc biosynthesis. This type II transmembrane glycosyltransferase catalyzes the transfer of sialic acid from cytidine monophosphate-N-acetylneuraminic acid (CMP-NeuAc) to acceptor gangliosides like monosialoganglioside 3 (GM3), forming the α2-8 linkage characteristic of disialoganglioside 3 (GD3) and NeuAc(α2-8)NeuAc [5] [8]. The enzyme features a conserved "sialyl motif" in its catalytic domain, which enables substrate recognition and binding. Structural studies reveal that ST8Sia I exhibits a single transmembrane domain near its N-terminus, positioning the catalytic site within the Golgi lumen where glycosylation occurs [6] [8].
Key catalytic residues (e.g., His-His-X-Glu) facilitate nucleophilic attack on CMP-NeuAc, releasing CMP and forming a sialyl-enzyme intermediate. This intermediate transfers NeuAc to the C8-hydroxyl group of the terminal sialic acid on GM3, yielding NeuAc(α2-8)NeuAc [4] [6]. Site-directed mutagenesis confirms that substitutions within the sialyl motif abolish enzymatic activity, underscoring its mechanistic necessity [8].
Table 1: Biochemical Characteristics of Ganglioside D3 Synthase
Property | Detail |
---|---|
Gene Location | Chromosome 12p12.1 (Human) [5] |
Protein Structure | Type II transmembrane topology; catalytic domain lumen-oriented [8] |
Catalytic Motif | Conserved "sialyl motif" (e.g., S-S-G/L/I/V-W/F/Y) [6] |
Key Substrates | CMP-NeuAc (donor); GM3 ganglioside (acceptor) [4] [8] |
Reaction Product | NeuAc(α2-8)NeuAc (GD3 ganglioside) [4] |
The ST8SIA1 gene encoding Ganglioside D3 synthase is transcriptionally regulated by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB), particularly in cancer contexts. In melanoma SK-MEL-2 cells, NF-κB binds to a specific response element (-826 to -817 bp) within the ST8SIA1 promoter, directly activating transcription [2]. Deletion or mutation of this site reduces promoter activity by >80%, confirming its essential role [2]. NF-κB activation correlates with elevated Ganglioside D3 synthase expression and subsequent NeuAc(α2-8)NeuAc accumulation, which promotes tumor cell adhesion and metastasis [10].
Beyond NF-κB, Microphthalmia-Associated Transcription Factor regulates ST8SIA1 in melanocytes, linking neural crest development to ganglioside biosynthesis [5] [10]. Inflammatory cytokines (e.g., Tumor Necrosis Factor-α) further amplify this pathway via NF-κB induction, creating a feed-forward loop in malignancies [10].
Table 2: Transcriptional Regulators of Ganglioside D3 Synthase Expression
Regulator | Binding Site | Biological Context | Functional Outcome |
---|---|---|---|
NF-κB | -826 to -817 bp upstream | Melanoma, glioblastoma [2] [10] | Upregulates NeuAc(α2-8)NeuAc synthesis |
Microphthalmia-Associated Transcription Factor | E-box motifs | Melanocytic development [5] | Modulates developmental expression |
Tumor Necrosis Factor-α | Indirect (via NF-κB) | Inflammation-associated cancer [10] | Enhances ST8SIA1 transcription |
Cytidine Monophosphate-N-acetylneuraminic Acid:Poly-Alpha-2,8-Sialosyl Sialyltransferase (EC 2.4.99.8) exhibits stringent substrate preferences. It primarily utilizes glycoconjugates terminating in α2-3-linked sialic acid, such as GM3 (NeuAcα2-3Galβ1-4Glcβ1-1Cer), to form α2-8 linkages [4] [6]. Kinetic analyses show Michaelis constants of 70 μM for cytidine monophosphate-N-acetylneuraminic acid and 63 μM for lactosylmonosialoganglioside 1 (LM1) in embryonic chicken brain enzymes [4]. The enzyme discriminates against non-canonical acceptors; neither galactose nor N-acetylgalactosamine serve as substrates [6].
In bacteria like Escherichia coli K1, a homologous enzyme synthesizes polysialic acid chains (e.g., colominic acid) by iteratively adding NeuAc(α2-8) residues to nascent oligomers. This enzyme prefers oligo/polysialic acid acceptors over monosialylated substrates, enabling polymer elongation [3] [9]. Calcium ions activate the synthetic direction while inhibiting hydrolytic activity, providing bidirectional regulation [3].
NeuAc(α2-8)NeuAc biosynthesis is developmentally regulated, with peak expression during embryogenesis. In vertebrate neural tissues, Ganglioside D3 synthase is highly active in prenatal stages, facilitating neuronal outgrowth and synaptic plasticity via ganglioside D3 and polysialic acid-Neural Cell Adhesion Molecule formation [4] [10]. Postnatally, expression declines sharply and becomes restricted to immune-privileged sites like the choroid plexus [10].
Aberrant re-expression occurs in cancers due to oncogenic signaling. Ganglioside D3 synthase is upregulated in melanoma, neuroblastoma, and glioblastoma, driven by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells and Microphthalmia-Associated Transcription Factor [2] [10]. This results in NeuAc(α2-8)NeuAc accumulation, which enhances tumor cell motility and suppresses immune surveillance [10].
Table 3: Tissue-Specific Expression of NeuAc(α2-8)NeuAc
Developmental Stage | Primary Tissues | Expression Level | Functional Role |
---|---|---|---|
Embryonic | Neural tube, Ganglia | High [4] [10] | Neurite outgrowth; neural crest migration |
Adult | Choroid plexus; Spleen | Low [10] | Immune modulation; barrier function |
Cancer | Melanoma; Glioblastoma | High [2] [10] | Metastasis; anti-apoptosis signaling |
Molecular Structure and Physicochemical Properties
NeuAc(α2-8)NeuAc is a disialylated disaccharide with the systematic name (2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid . Its molecular formula is C₂₂H₃₆N₂O₁₇, with a molecular weight of 600.5 grams per mole . The α2-8 linkage confers unique conformational flexibility, enabling interactions with lectins and siglecs. Key properties include:
Concluding Remarks
NeuAc(α2-8)NeuAc exemplifies how glycan structures integrate enzymatic regulation, transcriptional control, and tissue-specific expression to mediate biological functions. Its biosynthesis, governed by Ganglioside D3 synthase and modulated by Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells, illustrates the interplay between inflammation and glycosylation in disease. Future therapeutics targeting this pathway may exploit substrate-specific inhibitors or transcriptional modulators to counteract pathological NeuAc(α2-8)NeuAc overexpression.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8